![molecular formula C14H6F8O3S2 B1486929 2,8-二氟-5-(三氟甲基)-5H-二苯并[b,d]噻吩-5-鎓 三氟甲磺酸盐 CAS No. 1961266-44-3](/img/structure/B1486929.png)

2,8-二氟-5-(三氟甲基)-5H-二苯并[b,d]噻吩-5-鎓 三氟甲磺酸盐

描述

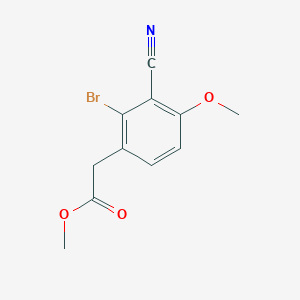

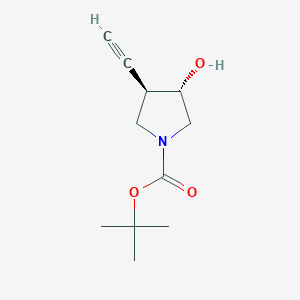

2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate is a useful research compound. Its molecular formula is C14H6F8O3S2 and its molecular weight is 438.3 g/mol. The purity is usually 95%.

The exact mass of the compound 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

光诱导三氟甲基化

该化合物被用于光诱导三氟甲基化芳香环。 该过程在简单的光照条件下进行,无需催化剂、添加剂或活化剂 。该方法对于修饰各种芳香族化合物具有重要意义,增强了其在材料科学和医药方面的进一步应用性能。

亲电三氟甲基化试剂

作为一种亲电三氟甲基化试剂,该化合物应用于碱性条件下的反应。 它特别适用于β-酮酯在α-位的三氟甲基化、吲哚在2-位的直接三氟甲基化以及使用光氧化还原催化剂的苯乙烯衍生物的羟基三氟甲基化 。这些反应对于开发医药和农药中的新化合物至关重要。

自由基生成

在自由基化学领域,2,8-二氟-5-(三氟甲基)-5H-二苯并[b,d]噻吩-5-鎓 三氟甲磺酸盐以其在光活化下生成三氟甲基自由基的能力而闻名。 这是各种自由基介导的合成过程中的一个关键步骤 .

镍(IV)催化反应

该化合物在镍(IV)催化三氟甲基化芳烃中充当CF3+源。 该反应使用富电子芳烃和杂环芳烃作为底物,展示了该试剂在催化体系中的多功能性 .

材料科学应用

在材料科学中,三氟甲基的引入可以改变材料的物理性质,例如提高其电负性和亲脂性。 这可以导致开发具有更高稳定性和性能的材料 .

医药开发

该化合物在药物开发中的作用至关重要,因为它能够将三氟甲基引入分子中。 这种功能化可以显著影响治疗剂的代谢稳定性和药代动力学 .

农业化学品

对于农业化学品,三氟甲基可以提高杀虫剂和除草剂的功效和稳定性。 2,8-二氟-5-(三氟甲基)-5H-二苯并[b,d]噻吩-5-鎓 三氟甲磺酸盐在合成这些化合物中的应用是一个活跃的研究领域 .

创新药物发现

最后,该化合物在创新药物发现中发挥着重要作用。 其在光照和催化条件下的独特反应性,允许创建具有潜在治疗效益的新型候选药物 .

作用机制

Target of Action

The primary target of 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate, also known as Umemoto reagent II, are aromatic compounds . These aromatic compounds play a crucial role in various biochemical reactions, and their modification can lead to significant changes in the properties of the resulting molecules.

Mode of Action

The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to the aromatic compounds. The trifluoromethylation of various aromatic compounds with this compound proceeds under simple photo-irradiation conditions without any catalyst, additive, or activator . The trifluoromethyl radical is formed by simple photo-activation of the Umemoto reagent .

Pharmacokinetics

The compound’s unique properties, such as high electronegativity, metabolic stability, and lipophilicity, suggest that it may have interesting adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The primary result of the action of 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate is the trifluoromethylation of aromatic compounds . This modification can significantly alter the properties of the aromatic compounds, potentially leading to changes in their reactivity, stability, and interactions with other molecules.

Action Environment

The action of 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate is influenced by environmental factors such as light. The compound’s trifluoromethylation action proceeds under simple photo-irradiation conditions This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as light exposure and intensity

生化分析

Biochemical Properties

2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in the trifluoromethylation of aromatic compounds . It interacts with various enzymes and proteins, facilitating the transfer of trifluoromethyl groups to substrates. This interaction is primarily driven by the compound’s electrophilic nature, allowing it to form stable complexes with electron-rich biomolecules .

Cellular Effects

The effects of 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to introduce trifluoromethyl groups into biomolecules can lead to changes in protein function and stability, impacting various cellular activities .

Molecular Mechanism

At the molecular level, 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate exerts its effects through the formation of covalent bonds with target biomolecules. This compound acts as an electrophilic trifluoromethylating reagent, facilitating the transfer of trifluoromethyl groups to nucleophilic sites on proteins and enzymes . This process can result in enzyme inhibition or activation, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate can vary over time. The compound is known for its stability under photo-irradiation conditions, maintaining its activity without significant degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate in animal models are dose-dependent. At lower doses, the compound can effectively introduce trifluoromethyl groups into target biomolecules without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and function .

Metabolic Pathways

2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate is involved in metabolic pathways that include the interaction with various enzymes and cofactors. The compound’s ability to introduce trifluoromethyl groups can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate is directed by targeting signals and post-translational modifications . These mechanisms ensure that the compound reaches specific compartments or organelles, where it can exert its biochemical effects .

属性

IUPAC Name |

2,8-difluoro-5-(trifluoromethyl)dibenzothiophen-5-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F5S.CHF3O3S/c14-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)19(11)13(16,17)18;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVWCXRDONBKDB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C3=C([S+]2C(F)(F)F)C=CC(=C3)F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F8O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1961266-44-3 | |

| Record name | 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Umemoto reagent II facilitate trifluoromethylation of aromatic rings without any catalysts or additives?

A1: The research paper "Simple Photo-Induced Trifluoromethylation of Aromatic Rings" [] demonstrates that Umemoto reagent II can directly trifluoromethylate various aromatic compounds under simple photo-irradiation. The study suggests that the trifluoromethyl radical is generated directly from the reagent upon light exposure, without requiring pre-complexation with the aromatic substrate. This finding challenges previous assumptions about the necessity of electron donor-acceptor complexes for radical generation with this reagent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S)-2-[2-(4-ethylphenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1486850.png)

![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1486853.png)

![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1486855.png)

![1-[(3-Fluorothiolan-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1486856.png)

![7-Methyl-2,7-diazaspiro[4.4]nonane-1,8-dione](/img/structure/B1486857.png)

![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1486863.png)